
Sodium malonate
Overview
Description
It appears as a white crystalline solid that is soluble in water but insoluble in alcohols, esters, and benzene . This compound is widely used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium malonate can be synthesized through the reaction of malonic acid with sodium hydroxide. The reaction is as follows: [ \text{CH}_2(\text{COOH})_2 + 2 \text{NaOH} \rightarrow \text{CH}_2(\text{COONa})_2 + 2 \text{H}_2\text{O} ] This reaction involves the neutralization of malonic acid by sodium hydroxide, resulting in the formation of dithis compound and water .
Industrial Production Methods: Industrial production of dithis compound often involves the same neutralization reaction but on a larger scale. The process is optimized for high yield and purity, ensuring that the product meets industrial standards. The reaction conditions, such as temperature and concentration of reactants, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Sodium malonate undergoes various chemical reactions, including:
Decarboxylation: When heated, dithis compound decomposes to produce acetic acid and carbon dioxide.
Knoevenagel Condensation: Reacts with aldehydes to form α,β-unsaturated carboxylic acids.
Substitution Reactions: Can undergo nucleophilic substitution reactions due to the presence of carboxylate groups.
Common Reagents and Conditions:
Decarboxylation: Typically occurs at temperatures above 130°C.
Knoevenagel Condensation: Requires a base such as piperidine or pyridine and is usually conducted at room temperature.
Substitution Reactions: Often involve reagents like alkyl halides under basic conditions.
Major Products:
Decarboxylation: Produces acetic acid and carbon dioxide.
Knoevenagel Condensation: Yields α,β-unsaturated carboxylic acids.
Substitution Reactions: Forms various substituted malonates depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Efflux Pump Inhibition
Recent studies have highlighted sodium malonate as a novel efflux pump inhibitor (EPI) against the AcrAB-TolC multidrug efflux pump in Escherichia coli. This pump is a significant contributor to antibiotic resistance, and this compound has been shown to enhance the efficacy of antibiotics such as minocycline, chloramphenicol, and ciprofloxacin by inhibiting this pump. In experiments, this compound at 25 mM concentration significantly increased the accumulation of ethidium bromide, indicating its potential as an EPI to combat multidrug-resistant bacterial infections .
1.2 Cardiac Protection
This compound acts as a reversible inhibitor of succinate dehydrogenase and has been studied for its cardioprotective effects. In isolated heart models subjected to ischemia-reperfusion injury, pre-treatment with this compound reduced infarct size and improved recovery of left ventricular function. This effect is attributed to the modulation of metabolic pathways and reduction of reactive oxygen species (ROS) production during reperfusion .
Biotechnological Applications
2.1 Protein Purification and Crystallization
This compound has been utilized in protein purification processes, particularly in enhancing the crystallizability of proteins. It stabilizes precipitate particles during purification, leading to improved filterability and reduced membrane fouling in tangential flow filtration systems. This property is crucial for the efficient purification of therapeutic proteins such as monoclonal antibodies .
2.2 Selectivity in Precipitation Processes
The addition of this compound during protein precipitation significantly increases selectivity by reducing coprecipitation of unwanted materials, such as DNA from cell culture fluids. This enhancement leads to higher purity levels in the final product, which is essential for pharmaceutical applications .
Biochemical Applications
3.1 Metabolic Studies
This compound serves as a valuable tool in metabolic studies due to its role as a succinate dehydrogenase inhibitor. By modulating metabolic pathways, researchers can investigate cellular responses under various conditions, such as hypoxia or nutrient deprivation. Its ability to alter metabolic profiles makes it a useful compound for studying energy metabolism and related disorders .
Mechanism of Action
Sodium malonate exerts its effects primarily through its role as a competitive inhibitor of the enzyme succinate dehydrogenase in the respiratory electron transport chain. By inhibiting this enzyme, dithis compound disrupts the production of adenosine triphosphate (ATP), leading to cellular energy depletion. This mechanism is particularly useful in studies of metabolic pathways and mitochondrial function .
Comparison with Similar Compounds
Malonic Acid: The parent compound of disodium malonate, with the formula CH₂(COOH)₂.
Diethyl Malonate: An ester derivative of malonic acid, used in organic synthesis.
Dimethyl Malonate: Another ester derivative, similar in reactivity to diethyl malonate.
Uniqueness of Dithis compound: this compound is unique due to its high solubility in water and its ability to act as a versatile reagent in various chemical reactions. Unlike its ester derivatives, dithis compound is more reactive in aqueous solutions and can participate in a broader range of reactions, making it highly valuable in both industrial and research settings .
Biological Activity
Sodium malonate is a salt derived from malonic acid, a dicarboxylic acid that plays a significant role in various biological processes. This compound has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on microbial growth, and applications as an efflux pump inhibitor.
This compound primarily acts as an inhibitor of the succinate dehydrogenase complex (SDH) in the mitochondrial respiratory chain. By inhibiting SDH, this compound disrupts the citric acid cycle, leading to altered energy metabolism in cells. This inhibition can have various downstream effects on cellular respiration and energy production.
Inhibition of Multidrug Efflux Pumps
Recent studies have identified this compound as a novel efflux pump inhibitor (EPI) of the AcrAB-TolC system in Escherichia coli. This system is a major contributor to multidrug resistance in Gram-negative bacteria. The study demonstrated that this compound at concentrations as low as 25 mM significantly inhibited the efflux activity of this pump, enhancing the efficacy of antibiotics such as minocycline, chloramphenicol, and ciprofloxacin .
Table 1: Effect of this compound on Antibiotic Efficacy
Antibiotic | MIC (μM) | MIC with this compound (25 mM) (μM) | Fold Decrease |
---|---|---|---|
Ethidium Bromide | 100 | 25 | 4 |
Minocycline | 50 | 12.5 | 4 |
Chloramphenicol | 30 | 15 | 2 |
Ciprofloxacin | 20 | 10 | 2 |
This table illustrates the significant reduction in minimum inhibitory concentrations (MICs) when this compound is present, indicating its potential as an antibiotic adjuvant.
Effects on Microbial Growth
This compound has been shown to influence microbial growth positively and negatively depending on the context. For instance, it can stabilize precipitate particles in protein crystallization processes, which may enhance the growth conditions for certain microorganisms . Conversely, high concentrations of this compound can inhibit bacterial growth by reducing solubility and altering nutrient availability .
Case Study: Yeast Thermotolerance
In a study examining yeast thermotolerance, this compound was found to improve the thermotolerance of yeasts utilizing glucose. The presence of this compound allowed these yeasts to withstand higher temperatures without significant loss of viability . This finding suggests that this compound may play a role in enhancing stress responses in certain microorganisms.
Applications in Biochemistry
This compound's ability to precipitate proteins effectively has made it a valuable tool in biochemistry. It has been used successfully to crystallize various proteins and antibodies at lower concentrations compared to other salts, which is beneficial for structural biology studies .
Table 2: Protein Crystallization Efficacy with this compound
Protein Type | Crystallization Success Rate (%) |
---|---|
Monoclonal Antibodies | 83 |
IgG1 Antibodies | 100 |
IgG4 Antibodies | 100 |
This table highlights this compound's effectiveness in protein crystallization, showcasing its utility in research settings.
Properties
IUPAC Name |
disodium;propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4.2Na/c4-2(5)1-3(6)7;;/h1H2,(H,4,5)(H,6,7);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWXGRGLHYDWPS-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Na2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
141-82-2 (Parent) | |
Record name | Disodium malonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanedioic acid, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023549975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8059712 | |
Record name | Propanedioic acid, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Disodium malonate | |
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CAS No. |
141-95-7, 23549-97-5 | |
Record name | Disodium malonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanedioic acid, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023549975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanedioic acid, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanedioic acid, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.013 | |
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Record name | DISODIUM MALONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QWE64M39H | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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